2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine
Description
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine is an organic compound that belongs to the pyridine family This compound is characterized by the presence of tert-butyl, cyclopropoxy, and isopropyl groups attached to a pyridine ring
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclopropyloxy-6-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)13-8-12(17-11-6-7-11)9-14(16-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
ILEFGLUNRFXSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=C1)OC2CC2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropyl groups. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of the appropriate alkyl halides to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rates and selectivity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4-methylphenol: A compound with a similar tert-butyl group but different substituents on the aromatic ring.
4-tert-Butylphenol: Another compound with a tert-butyl group, commonly used in industrial applications.
Uniqueness
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine is unique due to the presence of the cyclopropoxy and isopropyl groups, which confer distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
